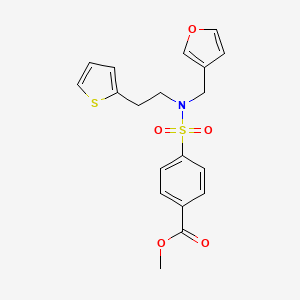
N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide" is a complex molecule that likely exhibits a range of interactions due to its structural features. It contains multiple aromatic systems, including a pyridine ring and a triazole ring, which are known to participate in various chemical reactions and have the potential to form hydrogen bonds and other non-covalent interactions.
Synthesis Analysis
The synthesis of triazole derivatives, similar to the compound , often involves the use of azide-alkyne cycloaddition reactions or the treatment of certain precursors with aldehydes. In the case of related compounds, such as the 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, they are prepared by reacting 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction with NaBH4 to afford the corresponding amino derivatives . This suggests that a similar synthetic route could be employed for the compound of interest, with appropriate modifications to introduce the methoxyphenyl and fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of compounds containing fluorophenyl and pyridinecarboxamide groups can exhibit various conformations, as seen in a study of N-(fluorophenyl)pyridinecarboxamides . The crystal structure analyses of these compounds reveal different primary aggregation processes, which are influenced by the positions of the substituents on the rings. The presence of fluorine and nitrogen substituents can significantly affect the molecular conformation and the overall supramolecular aggregation due to competition between intermolecular amide-amide or intra-/intermolecular amide-pyridine hydrogen bond formation . These findings can be extrapolated to the compound , suggesting that its molecular structure is likely to exhibit similar complex behavior.
Chemical Reactions Analysis
The presence of the triazole ring in the compound suggests reactivity characteristic of this heterocycle, such as participation in hydrogen bonding and potential for further functionalization. The fluorophenyl group could also influence the reactivity due to the electron-withdrawing nature of the fluorine atom, which could affect the electron density of the aromatic system and thus its interactions with other molecules. The methoxy group on the phenyl ring could act as an electron-donating substituent, potentially affecting the reactivity of the compound in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide" are not detailed in the provided papers, we can infer from related compounds that such a molecule would likely exhibit moderate solubility in organic solvents due to its aromatic nature and possible hydrogen bonding capabilities. The presence of halogen atoms could also influence the boiling and melting points of the compound. The compound's spectral data, such as IR, 1H NMR, and 13C NMR, would be characteristic of its functional groups and could be used to confirm its structure .
Scientific Research Applications
Synthetic Chemistry Applications
The synthesis and application of triazole derivatives, including compounds similar to "N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide," are pivotal in the design of new chemical entities. For instance, the preparation of various triazole derivatives through nucleophilic substitution reactions demonstrates the versatility of triazoles in synthetic chemistry for generating novel compounds with potential biological activities (Katoch-Rouse & Horti, 2003).
Pharmacological and Biological Applications
Triazole derivatives have been extensively studied for their pharmacological properties. For example, derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant tumor stasis in cancer models (Schroeder et al., 2009). Additionally, triazole compounds have shown promise in antimicrobial and antitubercular activities, indicating their potential in developing new therapeutic agents (Bodige et al., 2019; Riyadh, 2011).
Material Science and Sensing Applications
Triazole derivatives are also significant in material science, particularly in the development of sensors and fluorescent materials. For instance, triazole-based compounds have been utilized in the creation of selective sensors for metal ions, showcasing their utility in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).
properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O2/c1-30-18-8-3-2-7-17(18)28-20(16-6-4-5-11-24-16)19(26-27-28)21(29)25-15-10-9-13(23)12-14(15)22/h2-12H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJYFLQZUMAOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


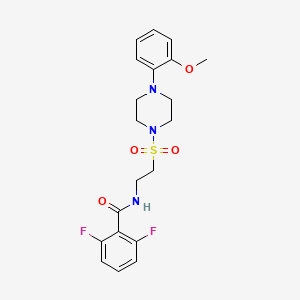
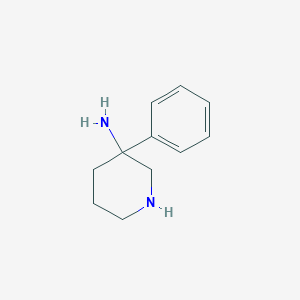
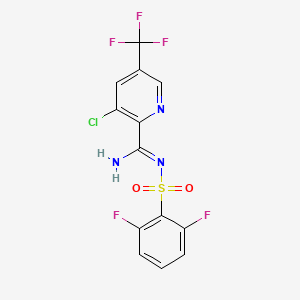
![6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2511463.png)
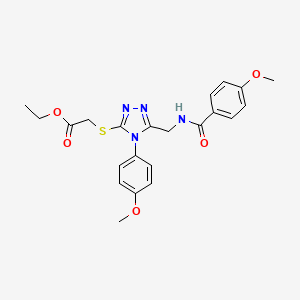
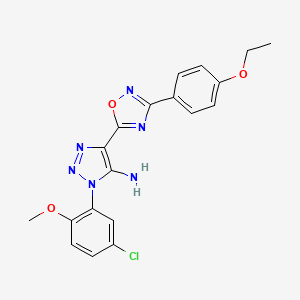
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2511470.png)
![4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2511471.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2511472.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)
